Benzyl 2-carbonochloridoylpyrrolidine-1-carboxylate

Description

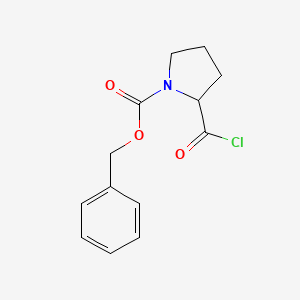

Benzyl 2-carbonochloridoylpyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine core substituted at position 1 with a benzyloxycarbonyl (carbamate) group and at position 2 with a carbonochloridoyl (Cl-CO-) moiety. This structure confers high reactivity due to the electrophilic carbonochloridoyl group, making it a valuable acylating agent in organic synthesis. Its molecular formula is estimated as C₁₃H₁₅ClNO₄ (molecular weight: ~284.45 g/mol), though exact data may vary depending on stereochemistry and synthetic routes.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-carbonochloridoylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO3/c14-12(16)11-7-4-8-15(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBNYJZJSXDGJNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Benzyl 2-carbonochloridoylpyrrolidine-1-carboxylate typically involves the reaction of 1-Pyrrolidinecarboxylic acid with phosgene (COCl₂) in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the chlorocarbonyl derivative. Industrial production methods often involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield .

Chemical Reactions Analysis

Benzyl 2-carbonochloridoylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorocarbonyl group can be substituted with nucleophiles such as amines or alcohols to form corresponding amides or esters.

Reduction Reactions: The compound can be reduced to form 1-Pyrrolidinecarboxylic acid derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 1-Pyrrolidinecarboxylic acid and benzyl alcohol.

Scientific Research Applications

Benzyl 2-carbonochloridoylpyrrolidine-1-carboxylate is widely used in scientific research due to its unique properties. Some of its applications include:

Organic Synthesis: It serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Drug Discovery: The compound is used in the development of new drugs, particularly those targeting the central nervous system.

Materials Science: It is employed in the synthesis of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 2-carbonochloridoylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The chlorocarbonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in drug design to create compounds that can selectively modify target proteins and alter their function .

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares the target compound with structurally related benzyl-substituted heterocycles:

Table 1. Structural and Functional Comparison of Benzyl-Substituted Heterocyclic Compounds

Key Differences and Implications

Core Structure: The pyrrolidine core in the target compound and Benzyl 2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxylate contrasts with the piperidine (6-membered ring) in Benzyl 4-aminopiperidine-1-carboxylate and the tetrahydroisoquinoline in laudanosine . Smaller ring sizes (e.g., pyrrolidine) may enhance conformational rigidity, influencing binding specificity.

Substituent Effects: The carbonochloridoyl group in the target compound is highly electrophilic, enabling nucleophilic acyl substitution reactions. This contrasts with the amino group in the piperidine derivative , which acts as a nucleophile, and the methylpyridinyl group in the pyrrolidine analog , which facilitates π-π stacking in biological targets. Laudanosine’s methoxy groups and planar isoquinoline ring enhance interactions with enzymes like phosphodiesterases (PDEs), whereas the non-planar pyrrolidine core of the target compound likely precludes PDE inhibition.

Biological Activity: Laudanosine’s α-adrenoceptor blocking activity arises from its benzyl isoquinoline structure, while the target compound’s carbonochloridoyl group suggests utility in synthetic chemistry rather than direct biological activity. The methylpyridinyl substituent in the pyrrolidine derivative may improve pharmacokinetic properties, making it suitable for drug development.

Safety and Handling: The carbonochloridoyl group in the target compound necessitates stringent safety measures (e.g., eye flushing, skin protection) similar to those for Benzyl 4-aminopiperidine-1-carboxylate , whose toxicological profile is understudied. Reactive chlorinated groups pose higher hazards compared to inert pyridinyl or amino substituents.

Biological Activity

- Chemical Formula : C₁₃H₁₄ClNO₃

- Molecular Weight : Approximately 267.71 g/mol

- Structure : Contains a pyrrolidine ring with a chlorocarbonyl substituent.

Biological Activity Overview

While detailed studies specifically targeting Benzyl 2-carbonochloridoylpyrrolidine-1-carboxylate are sparse, the following aspects can be highlighted based on related compounds and preliminary findings:

1. Potential Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. The presence of the chlorocarbonyl group may enhance reactivity towards biological targets, potentially leading to antibacterial or antifungal effects.

2. Neuropharmacological Effects

Compounds in the pyrrolidine class have been studied for their interactions with neurotransmitter systems. This compound may influence NMDA receptor activity, which is crucial in synaptic plasticity and memory function.

3. Synthesis of Derivatives

The compound serves as a precursor for various derivatives that could possess enhanced biological activities. For instance, modifications to the pyrrolidine ring or substitution at different positions may yield compounds with novel pharmacological profiles.

Table 1: Comparison of Related Compounds

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| Benzyl pyrrolidine-1-carboxylate | Ester | Lacks chlorination; potential for different reactivity. |

| Benzyl (2R)-2-(chlorocarbonyl)pyrrolidine-1-carboxylate | Chlorinated derivative | Different stereochemistry; may exhibit unique biological properties. |

| Benzyl 3-formylpyrrolidine-1-carboxylate | Aldehyde derivative | Different functional group; may show distinct reactivity patterns. |

This table illustrates how structural variations can influence biological activity, emphasizing the importance of further research into this compound.

Currently, there is no detailed information available regarding the specific mechanism of action for this compound in biological systems. However, its structural similarity to other biologically active compounds suggests that it may interact with various biochemical pathways, potentially influencing enzyme activity or receptor binding.

Future Directions

Given the preliminary insights into its potential biological activities, further research is warranted to explore:

- In vitro and in vivo studies : These studies would help elucidate the compound's pharmacodynamics and pharmacokinetics.

- Toxicological assessments : Understanding safety profiles is crucial before considering clinical applications.

- Development of derivatives : Investigating modifications could lead to new compounds with targeted therapeutic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.